2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyl group, a nitro group, and a carboxylic acid group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid followed by hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-keto-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-3-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects
Comparison with Similar Compounds
- 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Comparison:
- Uniqueness: The presence of both a hydroxyl and a nitro group in 2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid distinguishes it from similar compounds, providing unique reactivity and potential applications.
- Similarities: These compounds share a common tetrahydronaphthalene backbone, but differ in their functional groups, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
89586-25-4 |
---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO5/c13-10-8(12(16)17)5-6-3-1-2-4-7(6)9(10)11(14)15/h5,13H,1-4H2,(H,14,15) |
InChI Key |
FDBYMUXRPNBHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)[N+](=O)[O-])O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.